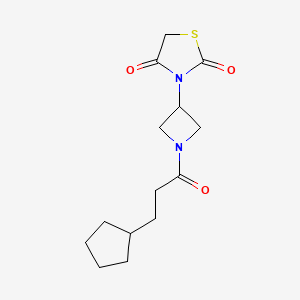

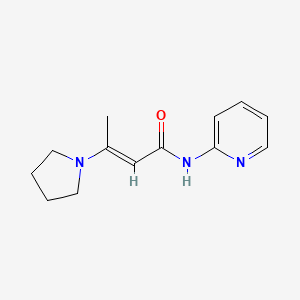

3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

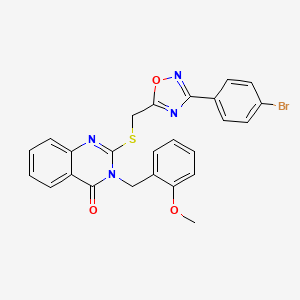

The compound “3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities .

Synthesis Analysis

Thiazolidine-2,4-dione molecules are derived and their chemical structures are established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is established using spectral techniques such as 1H-NMR, IR, MS etc . The thiazole ring in the compound contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives often involve the use of various catalysts and solvents . The reactions are often evaluated using methods such as the serial tube dilution method .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are established using physiochemical parameters . The presence of sulfur in the thiazole ring enhances their pharmacological properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A variety of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones, have been synthesized and evaluated for their pharmacological properties. Thiazolidinones, in particular, have been studied for their antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have shown significant potential in antimicrobial applications. Their structure-activity relationship has been explored by synthesizing various derivatives and evaluating their antimicrobial effects against a range of bacterial and fungal species (Jat et al., 2006).

Anticancer and Antimicrobial Agents

Thiazolidinone and azetidinone derivatives have been developed as novel bioactive agents, showing promise as anticancer and antimicrobial agents, especially against multidrug-resistant strains. Their mechanism of action has been studied through various cellular and molecular techniques, highlighting their potential in therapeutic applications (Hussein et al., 2020).

Wirkmechanismus

Target of Action

The primary target of the compound 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that participates in cellular signal transduction . In recent years, PTP1B has been proven to be a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

This compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition can improve insulin resistance, thereby playing a role in the treatment of type 2 diabetes .

Biochemical Pathways

The compound this compound affects the insulin signaling pathway by inhibiting the activity of PTP1B . This leads to improved insulin sensitivity and glucose uptake in cells, which can help control blood glucose levels in individuals with type 2 diabetes .

Pharmacokinetics

The compound’s ability to improve insulin resistance and lower blood glucose levels in diabetic mice suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the improvement of insulin resistance and the reduction of blood glucose levels in diabetic mice . It can also improve glucose tolerance and abnormal blood lipids .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as aldose reductase and protein tyrosine phosphatase 1B (PTP1B), which are involved in metabolic pathways and signal transduction . The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activities. Additionally, this compound can interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism . By activating PPARγ, this compound enhances insulin sensitivity and promotes adipogenesis. Furthermore, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the ligand-binding domain of PPARγ, leading to conformational changes that facilitate the recruitment of coactivators and the subsequent transcriptional activation of target genes . Additionally, this compound inhibits the activity of aldose reductase by binding to its active site, thereby preventing the reduction of glucose to sorbitol . This inhibition is crucial in preventing the accumulation of sorbitol, which is associated with diabetic complications. The compound also exhibits antioxidant activity by scavenging free radicals and upregulating the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. Studies have shown that this compound remains stable under physiological conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of PPARγ and persistent inhibition of aldose reductase

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and exhibit anti-inflammatory effects . At high doses, this compound may cause adverse effects such as hepatotoxicity and weight gain . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits . Toxicological studies are essential to determine the safe and effective dosage range for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activities of the parent compound or exhibit distinct activities. The interaction of this compound with PPARγ influences metabolic flux by regulating the expression of genes involved in glucose and lipid metabolism . Additionally, this compound affects metabolite levels by inhibiting aldose reductase, thereby reducing the accumulation of sorbitol .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, such as PPARγ, and exert its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters . The compound may accumulate in certain tissues, such as adipose tissue, where it exerts its effects on lipid metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in metabolic pathways and oxidative stress responses . Upon binding to PPARγ, this compound translocates to the nucleus, where it modulates gene expression by interacting with specific DNA sequences . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

3-[1-(3-cyclopentylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-12(6-5-10-3-1-2-4-10)15-7-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIYTSYGMCNXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)

![2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide](/img/structure/B2640250.png)

![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)